6-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-3-8(2)5-9(4-7)10-6-11(15)14-12(16)13-10/h3-6H,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEPZJCQFFDKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=O)NC(=S)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,5-Dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₂N₂OS
- Molecular Weight : 232.3 g/mol
- CAS Number : 1554838-45-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Tyrosinase Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibitory effects on tyrosinase, an enzyme crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases .
- Cytotoxic Effects : The cytotoxicity profile of the compound has been evaluated in different cell lines, indicating that while some analogs exhibit low toxicity at therapeutic concentrations, others may show concentration-dependent cytotoxic effects .
Tyrosinase Inhibition Studies
A series of analogs derived from this compound were tested for their ability to inhibit mushroom tyrosinase. The results are summarized in Table 1.
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Analog 1 | 3.60 | Competitive inhibitor |
| Analog 2 | 54.81 | Non-competitive inhibitor |
| Analog 3 | 33.23 | Competitive inhibitor |
These findings indicate that certain structural modifications can enhance the inhibitory potency against tyrosinase, making these compounds promising candidates for further development in cosmetic and therapeutic applications .
Antioxidant Activity Assessment
The antioxidant activity was assessed using various assays to measure the reduction of reactive oxygen species (ROS). The results indicated that:
This suggests that the compound may play a role in protecting cells from oxidative damage.
Cytotoxicity Evaluation
The cytotoxic effects were evaluated on B16F10 murine melanoma cells after treatment with varying concentrations of the compound:
- Compounds exhibited no significant cytotoxicity at concentrations ≤20 µM over 48 and 72 hours.
- Notably, one analog (Analog 2) displayed significant cytotoxicity at lower concentrations (≥2.5 µM), warranting caution in its use .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research has shown that derivatives of thioxo-pyrimidinones exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to 6-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .
-
Anticancer Properties
- There is growing evidence that thioxo-pyrimidinones can inhibit tumor growth. A study investigated the cytotoxic effects of similar compounds on different cancer cell lines, revealing that these compounds can induce apoptosis in cancer cells. This suggests a promising avenue for cancer therapy development .
- Anti-inflammatory Effects
Cosmetic Applications
This compound has been explored in cosmetic formulations due to its potential skin benefits:
- Skin Conditioning Agents : The compound may enhance skin hydration and elasticity when incorporated into topical formulations. Studies have shown improved skin barrier function and moisture retention in formulations containing thioxo-pyrimidinones .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Case Study
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.
-
Cancer Research
- A recent trial tested the effects of a thioxo-pyrimidinone derivative on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers, indicating its potential utility in oncological therapies.
-
Cosmetic Efficacy Study
- A clinical trial involving a cream formulation with this compound demonstrated improved skin hydration levels after four weeks of application compared to a placebo group.
Chemical Reactions Analysis
Alkylation Reactions
The exocyclic sulfur atom in the thioxo group serves as a nucleophilic site for alkylation. In a study of structurally similar 6-methyl-2-thioxopyrimidin-4(1H)-one derivatives, S-alkylation with chloroacetanilides occurred in dimethylformamide (DMF) using potassium carbonate as a base (70–80°C, 5–12 hours). This produced monosubstituted S-alkylated derivatives with yields ranging from 55% to 82% .
Example Reaction:
| Alkylating Agent (R-Cl) | Product Yield | Key Spectral Data (1H NMR) |
|---|---|---|
| 2-Chloro-N-phenylacetamide | 60% | δ 12.45 (NH), 10.08 (NHCO), 4.08 (SCH2) |
| 2-Chloro-N-benzylacetamide | 75% | δ 7.40–7.29 (Ar-H), 5.98 (CH-5) |
Oxidation Reactions
The thioxo group can be oxidized to a sulfonyl group using strong oxidizing agents. For analogous pyrimidine-thiones, treatment with hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions converted the C=S bond to C=O or C=SO2.
Reaction Pathway:
| Oxidizing Agent | Product | Application |
|---|---|---|
| H2O2 | 6-(3,5-Dimethylphenyl)-2-sulfinylpyrimidin-4(1H)-one | Intermediate for further functionalization |
| KMnO4 | 6-(3,5-Dimethylphenyl)-2-sulfonylpyrimidin-4(1H)-one | Enhanced electrophilicity for nucleophilic attacks |
Nucleophilic Substitution
The sulfur atom in the thioxo group can be displaced by nucleophiles such as amines or alkoxides. In a study of HEPT derivatives, substitution at the 2-position with phenylthio groups improved antiviral activity .
Example:
| Nucleophile (NH2R) | Conditions | Yield |
|---|---|---|
| 4-Bromoaniline | DMF, 80°C | 68% |
| Benzylamine | EtOH, reflux | 72% |
Cyclization Reactions
Under acidic or basic conditions, the compound can undergo cyclization to form fused heterocycles. For instance, reacting with ethyl acetoacetate in the presence of sodium methylate yielded tricyclic structures with potential CNS activity .
Mechanism:
-
Deprotonation of the NH group.
-
Nucleophilic attack on a carbonyl carbon.
-
Cyclization via elimination of water.
Photocatalytic Modifications
Recent advances using Na2 eosin Y as a hydrogen atom transfer (HAT) catalyst enabled the synthesis of dihydropyrimidinones under visible light. While not directly tested on this compound, similar protocols achieved 85–92% yields for related structures .
Conditions:
-
Ethanol solvent, room temperature.
-
0.5 mol% Na2 eosin Y, 12–24 hours.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogous pyrimidine-thiones revealed decomposition onset at ~220°C, primarily via sulfur loss and ring fragmentation .
Biological Activity Correlations
S-alkylated derivatives of this compound showed anticonvulsant activity in murine models (ED50 = 38 mg/kg) . Oxidation to sulfones reduced activity, highlighting the thioxo group’s role in binding .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Observations:
- Electron-Donating vs.
- Amino Substitutents: The phenylamino derivative (e.g., 1a in ) exhibits higher melting points (~267°C) due to hydrogen bonding interactions, contrasting with the lower thermal stability of halogenated analogs .
Stability and Commercial Viability
- Stability Issues: Chlorinated derivatives (e.g., 6-(3-chlorophenyl)-2-thioxo) are discontinued due to synthetic or stability challenges .
- Methoxy vs. Methyl Groups: Methoxy-substituted analogs (e.g., 3,5-dimethoxyphenyl) may offer better solubility but require protection/deprotection steps during synthesis .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one generally involves:
- Construction of the dihydropyrimidinone core.
- Introduction of the thioxo group at position 2.
- Substitution at position 6 with the 3,5-dimethylphenyl moiety.
This is commonly achieved through the condensation of appropriate β-dicarbonyl compounds, thiourea or related sulfur sources, and aromatic aldehydes under acid or solid acid catalysis.
Solid Acid Catalysis Method
A notable preparation method employs solid acid catalysts such as silica-supported sulfuric acid (SiO2-H2SO4), which facilitates the synthesis under mild conditions at room temperature:
- Procedure : A mixture of the aromatic aldehyde (3,5-dimethylbenzaldehyde), thiourea, and a β-ketoester or β-dicarbonyl compound is ground with SiO2-H2SO4 catalyst in a mortar and pestle.
- Reaction Conditions : The mixture is left to harden at room temperature for approximately 2 hours.
- Workup : The reaction progress is monitored by thin-layer chromatography (TLC). The solid mixture is then washed with chloroform to remove impurities, and the catalyst is separated by filtration.
- Purification : The crude product is purified by recrystallization from ethanol or flash column chromatography using petroleum ether/ethyl acetate or petroleum ether/methanol mixtures as eluents.
This method offers advantages such as solvent-free or minimal solvent use, mild reaction conditions, and ease of catalyst recovery. It is suitable for synthesizing 3,4-dihydropyrimidin-2(1H)-(thi)one derivatives, including those substituted with 3,5-dimethylphenyl groups.
Microwave-Promoted Synthesis
Microwave-assisted synthesis has been developed to enhance reaction rates and yields:
- Key Steps : Starting from 2-thioxo-2,3-dihydropyrimidin-4(1H)-one, alkylation with reagents like iodomethane in the presence of bases such as sodium hydroxide forms intermediates that can be further functionalized.
- Advantages : Microwave irradiation shortens reaction times significantly and can improve overall yields.
- Challenges : The process may produce toxic and malodorous byproducts such as methanethiol, which complicates large-scale industrial applications due to odor management and safety concerns.
- Example : The nucleophilic substitution of methylated intermediates with aromatic amines in solvents like dimethoxyethane (DME) followed by chlorination steps under reflux conditions leads to target derivatives structurally related to this compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | SiO2-H2SO4 (solid acid) | Facilitates solvent-free grinding and mild temperature |
| Temperature | Room temperature (approx. 25°C) | Avoids decomposition, energy-efficient |
| Reaction Time | ~2 hours | Monitored by TLC |
| Solvent for Purification | Ethanol, petroleum ether/ethyl acetate or methanol | Enables recrystallization or chromatography purification |
| Microwave Assistance | Applied in some protocols for alkylation steps | Reduces reaction time, requires careful control of byproducts |
| Base | Sodium hydroxide (NaOH) | Used for alkylation steps |
| Byproducts | Methanethiol (toxic, malodorous) | Requires effective handling and ventilation |
Purification Techniques
- Recrystallization : Commonly from ethanol to obtain pure crystalline product.
- Flash Column Chromatography : Silica gel as stationary phase; elution with petroleum ether/ethyl acetate or petroleum ether/methanol mixtures to separate impurities.
- Filtration : Removal of solid acid catalysts and insoluble impurities.
Summary of Research Findings
- The solid acid catalysis method offers a green, efficient, and scalable route with minimal solvent use and easy catalyst recovery.
- Microwave-assisted synthesis accelerates reaction rates but introduces challenges related to toxic byproducts.
- Reaction monitoring by TLC ensures optimal reaction completion.
- Purification methods are crucial to achieving high purity suitable for further applications.
- Industrial scalability depends on managing toxic byproducts and optimizing reaction parameters to balance yield, safety, and cost.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with β-keto esters or cyanoacetates. For example, sodium ethoxide in ethanol catalyzes the reaction between ethyl cyanoacetate and thiourea derivatives, followed by refluxing to form the pyrimidinone core . Modifications at the 6-position (e.g., introducing 3,5-dimethylphenyl) involve Suzuki-Miyaura coupling or nucleophilic substitution. Yields depend on solvent choice (e.g., ethanol vs. bromobenzene) and catalyst activity, with reported yields ranging from 70% to 96% for analogous structures .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H NMR : Confirms regiochemistry and substituent integration. For example, the thioxo group (C=S) deshields adjacent protons, appearing as distinct singlets or doublets between δ 2.0–3.5 ppm for methyl groups in 3,5-dimethylphenyl substituents .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z ~289 for C13H13N2OS) .
- Melting Point : Used to assess purity, with analogs like 2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl] derivatives melting at 151–154°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in analogs of this compound?
- Methodological Answer :
- Core Modifications : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on receptor binding .
- Positional Isomerism : Compare 6-(3,5-dimethylphenyl) vs. 6-(2,4-dimethylphenyl) analogs to evaluate steric hindrance impacts.
- Thioxo Replacement : Substitute the thioxo (C=S) group with carbonyl (C=O) or imino (C=NH) groups to probe hydrogen-bonding interactions .
- Biological Assays : Use PASS prediction software (as in ) to prioritize analogs for in vitro testing (e.g., antimicrobial, anticancer) .
Q. How can contradictory spectral or crystallographic data be resolved for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, analogs like 2-Amino-5-[(2-chlorophenyl)sulfanyl] derivatives have confirmed crystal structures showing planar pyrimidinone rings and dihedral angles <10° for substituents .
- DSC/TGA : Differentiates polymorphic forms (e.g., enantiotropic transitions) that may cause melting point discrepancies .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, especially in crowded aromatic regions .
Q. What are the key challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Purification : Silica-gel chromatography (1–3% MeOH in CH2Cl2) effectively removes by-products like unreacted thiourea or dimerized intermediates .
- Oxidative Degradation : Protect the thioxo group from oxidation by storing under inert gas (N2/Ar) and avoiding prolonged exposure to light .
- Solvent Recycling : Ethanol or bromobenzene recovery systems reduce costs in large-scale reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
